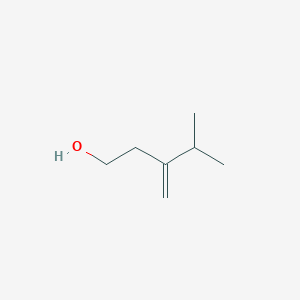
2-Ethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 90646-25-6 . It has a molecular weight of 156.22 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethylcyclohexanecarboxylic acid . Its InChI Code is 1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with bases to form ionic salts , and they can also undergo substitution of the hydroxyl hydrogen .Physical and Chemical Properties Analysis
This compound has a melting point of 35-37 degrees Celsius . It is typically stored at room temperature and is usually in powder form .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Studies One of the primary applications of cyclohexane carboxylic acid derivatives, such as 2-Ethylcyclohexane-1-carboxylic acid, is in organic synthesis, where they serve as building blocks for more complex molecules. For example, derivatives of cyclohexane carboxylic acid have been used in the stereoselective synthesis of pheromones and other bioactive compounds. The enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly, involves key steps like asymmetric Diels–Alder reaction and iodolactonization, demonstrating the compound's role in synthesizing environmentally significant molecules (Raw & Jang, 2000).
Polymer and Material Science In materials science, cyclic esters derived from cyclohexanecarboxylate, similar to this compound, are used in the synthesis of hydrophilic aliphatic polyesters. These materials have applications in biodegradable polymers and medical devices, showcasing the versatility of cyclohexane carboxylic acid derivatives in creating environmentally friendly and medically relevant materials (Trollsås et al., 2000).
Plant Physiology and Ethylene Biosynthesis In plant physiology, cyclohexanecarboxylic acid derivatives are studied for their role in ethylene biosynthesis, a critical process for plant growth and development. Ethylene, produced from 1-Aminocyclopropane-1-carboxylic acid (ACC), regulates a variety of plant processes. Studies focusing on the synthesis and metabolism of ACC provide insights into how plants respond to environmental stress and developmental cues, which can be extrapolated to understand the interactions involving similar compounds (Boller, Herner, & Kende, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSURPXRUHUJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)
![4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2760031.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760038.png)
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2760040.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)
